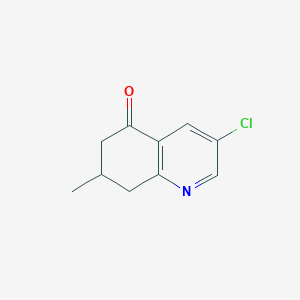![molecular formula C13H23CuN7O3S B12882267 (L-Alaninato-O,O')[N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N''-methylguanidine-NN]hydroxy copper](/img/structure/B12882267.png)
(L-Alaninato-O,O')[N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N''-methylguanidine-NN]hydroxy copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (L-Alaninato-O,O’)[N-cyano-N’-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N’'-methylguanidine-NN]hydroxy copper is a complex coordination compound It features a copper ion coordinated with a ligand system that includes L-alanine, a cyano group, a methylguanidine derivative, and a hydroxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (L-Alaninato-O,O’)[N-cyano-N’-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N’'-methylguanidine-NN]hydroxy copper typically involves the following steps:
Ligand Preparation: The ligand system is synthesized by reacting 5-methyl-1H-imidazole-4-carbaldehyde with 2-mercaptoethylamine to form the thioether linkage. This intermediate is then reacted with N-cyano-N’-methylguanidine to form the final ligand.
Complex Formation: The prepared ligand is then reacted with a copper(II) salt, such as copper(II) sulfate or copper(II) chloride, in the presence of L-alanine under controlled pH conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The copper center in the compound can undergo oxidation reactions, potentially forming higher oxidation state species.
Reduction: Similarly, the copper center can be reduced, which might be useful in redox catalysis.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, oxygen, and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand or by changing the solvent to favor the substitution.
Major Products
Oxidation: Higher oxidation state copper complexes.
Reduction: Lower oxidation state copper complexes.
Substitution: New copper complexes with different ligands.
科学研究应用
Chemistry
In chemistry, this compound can be used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique ligand environment can provide selectivity and efficiency in catalytic cycles.
Biology
Biologically, the compound might interact with biomolecules, potentially serving as a model for copper-containing enzymes. It could also be explored for its antimicrobial properties due to the presence of copper.
Medicine
In medicine, this compound could be investigated for its potential as a therapeutic agent. Copper complexes have been studied for their anticancer and anti-inflammatory properties, and this compound could offer similar benefits.
Industry
Industrially, the compound could be used in materials science for the development of new materials with specific electronic or magnetic properties. It might also find applications in environmental chemistry for pollutant degradation.
作用机制
The mechanism by which (L-Alaninato-O,O’)[N-cyano-N’-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N’'-methylguanidine-NN]hydroxy copper exerts its effects involves coordination chemistry principles. The copper ion can participate in redox reactions, and the ligand environment can stabilize various oxidation states of copper. The molecular targets and pathways involved would depend on the specific application, such as enzyme mimicking in biological systems or electron transfer in catalytic processes.
相似化合物的比较
Similar Compounds
Copper(II) sulfate: A simple copper salt used in various applications.
Copper(II) chloride: Another common copper salt with different reactivity.
Copper(II) acetylacetonate: A coordination compound with different ligands but similar applications in catalysis.
Uniqueness
The uniqueness of (L-Alaninato-O,O’)[N-cyano-N’-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N’'-methylguanidine-NN]hydroxy copper lies in its complex ligand system, which provides a unique environment around the copper ion. This can lead to distinct reactivity and selectivity in its applications, setting it apart from simpler copper compounds.
属性
分子式 |
C13H23CuN7O3S |
|---|---|
分子量 |
420.98 g/mol |
IUPAC 名称 |
copper;2-aminopropanoate;1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydroxide |
InChI |
InChI=1S/C10H16N6S.C3H7NO2.Cu.H2O/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;1-2(4)3(5)6;;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);2H,4H2,1H3,(H,5,6);;1H2/q;;+2;/p-2 |
InChI 键 |
YOMMPBXASNMMNK-UHFFFAOYSA-L |
规范 SMILES |
CC1=C(N=CN1)CSCCNC(=NC)NC#N.CC(C(=O)[O-])N.[OH-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



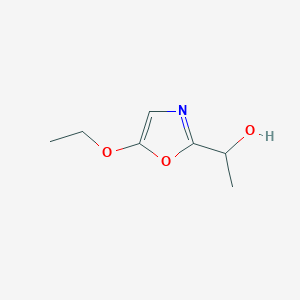
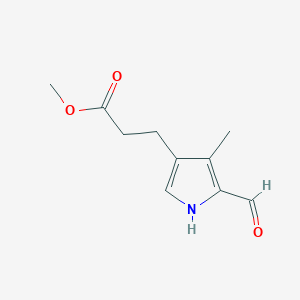
![Diethyl 1-methyl-4,7-dioxo-1,4,5,6,7,8-hexahydropyrrolo[2,3-b]azepine-3,5-dicarboxylate](/img/structure/B12882217.png)
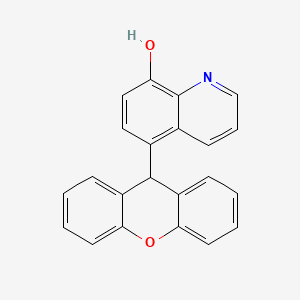
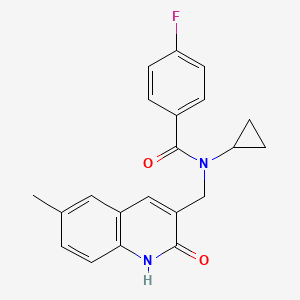
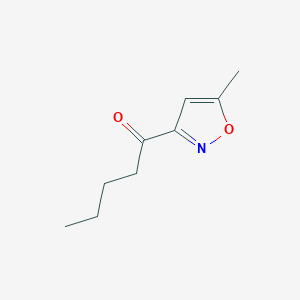
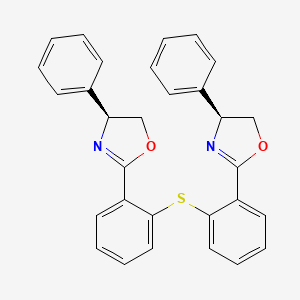

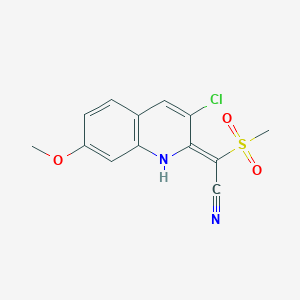
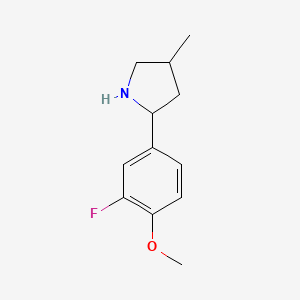
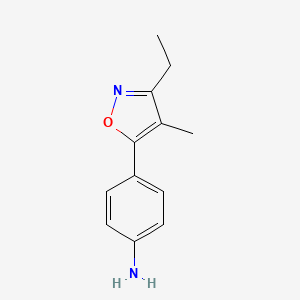
![2-(Bromomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12882263.png)
